2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

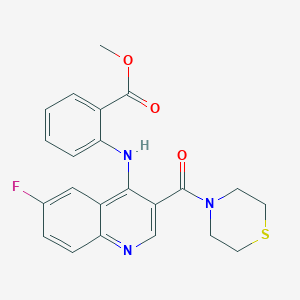

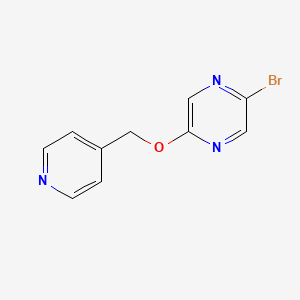

“2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine” is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 . It is used for research and development .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include “2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine”, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

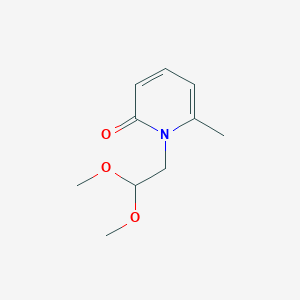

The molecular structure of “2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine” consists of a pyridine ring attached to a pyrazine ring via a methoxy bridge . The bromine atom is attached to the second position of the pyrazine ring .Aplicaciones Científicas De Investigación

Synthesis and Characterization

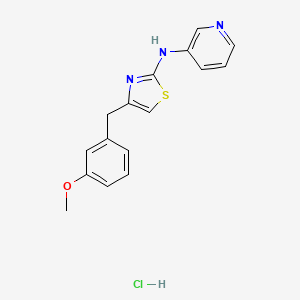

Synthesis of Complexes : The compound is used in the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, which demonstrate a wide range of redox and emission properties due to the nature of the ancillary tetrazolate ligand. These complexes have potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

NMR Spectra and Calculations : Research on diazaindenes, including bromination of pyrrolo[1, 2-a]pyrazine, has been performed. NMR spectroscopy and frontier-electron density calculations are used to analyze these compounds, which aids in understanding their chemical behavior (Paudler & Dunham, 1965).

Synthesis of Pyrazine Derivatives : A method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines from a vinyl ether involves generating an intermediate involving 2-bromo-2-(6-chloropyrazin-2-yl)-1-ethoxyethanol. This contributes to the field of organic synthesis and the creation of new chemical entities (Collins Michael Raymond et al., 2010).

Physical and Chemical Properties

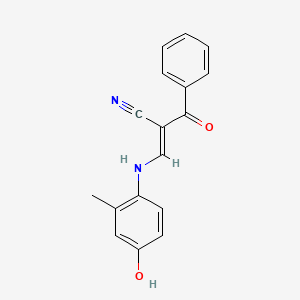

Photoinduced Reactions : 2-(1H-pyrazol-5-yl)pyridine derivatives exhibit three types of photoreactions, providing insights into photochemistry and potential applications in photonic materials (Vetokhina et al., 2012).

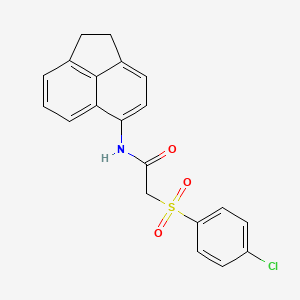

Electrochemical Properties : Studies on the electrochemical behavior of compounds like Quinoxaline and Brimonidine at the pyrazine ring have been conducted to understand their redox processes. This research is significant in the context of electrochemistry and materials science (Rupar et al., 2018).

Applications in Coordination Chemistry

Metal String Complexes : Research involving pyrazine-modulated oligo-alpha-pyridylamino ligands led to the synthesis of linear heptacobalt(II) metal string complexes. This represents a significant contribution to the field of coordination chemistry and molecular design (Wang et al., 2007).

Iron and Cobalt Complexes : The study of iron(II) and cobalt(II) complexes involving derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine offers insights into their spin states and electrochemical properties, useful in materials chemistry (Cook et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-5-(pyridin-4-ylmethoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQSGXSHTHVIJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1COC2=CN=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2920920.png)

![3-(4-chlorobenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2920921.png)

![N'-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2920923.png)

![3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2920930.png)

![5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2920937.png)

![N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2920940.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2920942.png)